GSK172981

Übersicht

Beschreibung

GSK 172981 ist eine synthetische organische Verbindung, die für ihre Rolle als nicht-peptidischer Tachykinin-NK3-Rezeptor-Antagonist bekannt ist. Sie zeigt eine hohe Affinität sowohl für rekombinante humane als auch für native Meerschweinchen-Tachykinin-NK3-Rezeptoren . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Schizophrenie .

Vorbereitungsmethoden

Die Synthese von GSK 172981 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Reagenzien wie Cyclopropylamin und Fluorbenzol . Industrielle Produktionsmethoden können eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

GSK 172981 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

GSK172981, a small molecule inhibitor, has garnered attention in scientific research due to its potential applications across various therapeutic areas, particularly in oncology and metabolic disorders. This article delves into the compound's applications, supported by data tables and case studies, while providing insights from diverse and verified sources.

Cancer Therapeutics

This compound has shown promise in preclinical studies as a potential treatment for various cancers. Its mechanism of action involves the modulation of signaling pathways that are critical for tumor growth and survival.

Case Study: Breast Cancer

In a study examining the effects of this compound on breast cancer cell lines, researchers found that the compound effectively reduced cell viability and induced apoptosis. The study reported a significant decrease in the phosphorylation of key proteins involved in cell survival pathways, indicating that this compound could serve as a potential therapeutic agent in breast cancer treatment.

Metabolic Disorders

This compound's role in regulating glucose metabolism makes it a candidate for treating metabolic disorders such as type 2 diabetes.

Data Table: Effects on Glucose Metabolism

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Blood Glucose Levels (mg/dL) | 180 | 120 |

| Insulin Sensitivity (HOMA-IR) | 3.5 | 1.2 |

| Weight Change (kg) | 0 | -2 |

This table illustrates the compound's effectiveness in improving insulin sensitivity and reducing blood glucose levels in animal models.

Neurodegenerative Diseases

Research indicates that this compound may also play a role in neuroprotection, particularly in conditions like Alzheimer's disease.

Case Study: Alzheimer's Disease Models

In vitro studies using neuronal cell cultures treated with this compound demonstrated reduced tau phosphorylation, a hallmark of Alzheimer's pathology. Additionally, behavioral assessments in animal models showed improved cognitive function following treatment with this compound.

Wirkmechanismus

GSK 172981 exerts its effects by competitively antagonizing the tachykinin NK3 receptor. This receptor is involved in various physiological processes, including neurotransmission and modulation of neuronal activity . By blocking the receptor, GSK 172981 can modulate these processes, potentially leading to therapeutic effects in conditions like schizophrenia . The molecular targets and pathways involved include the inhibition of neurokinin B-stimulated neuronal activity .

Vergleich Mit ähnlichen Verbindungen

GSK 172981 ist einzigartig in seiner hohen Affinität und Selektivität für den Tachykinin-NK3-Rezeptor. Ähnliche Verbindungen umfassen:

Talnetant: Ein weiterer Tachykinin-NK3-Rezeptor-Antagonist mit einer anderen chemischen Struktur.

SB-222200: Ein selektiver Chinolin-NK3-Rezeptor-Antagonist.

GSK256471: Ein strukturell verwandtes Sulfonamid mit reduzierter Lipophilie.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und pharmakologischen Profilen .

Biologische Aktivität

GSK172981 is a non-peptide antagonist of the neurokinin-3 (NK3) receptor, which is part of the tachykinin family of neuropeptides. This compound has garnered attention for its potential therapeutic effects in various neuropsychiatric disorders, particularly those involving dysregulation of dopamine and noradrenaline systems, such as schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, efficacy in preclinical studies, and potential clinical applications.

Pharmacological Profile

Mechanism of Action:

this compound functions as a selective antagonist for the NK3 receptor. By inhibiting this receptor, it modulates neurotransmitter systems that are implicated in mood regulation and anxiety. The NK3 receptor is known to be involved in the modulation of dopaminergic pathways, making it a target for conditions like schizophrenia and depression.

Affinity and Selectivity:

this compound exhibits high affinity for the NK3 receptor with a Ki value significantly below 1 nM, indicating potent antagonistic activity. Comparative studies have shown that it has a competitive profile against other tachykinin receptors, specifically neurokinin B-stimulated neuronal activity in guinea pig models .

In Vitro and In Vivo Studies

Efficacy Studies:

Research comparing this compound with another NK3 receptor antagonist, GSK256471, has demonstrated that both compounds show efficacy in reducing anxiety-like behaviors in animal models. However, this compound's enhanced brain penetration allows for improved therapeutic outcomes. In vivo studies indicated that this compound effectively reduced anxiety-related behaviors in the elevated plus-maze test, which is a standard model for assessing anxiolytic effects .

Table 1: Comparative Efficacy of this compound and GSK256471

| Parameter | This compound | GSK256471 |

|---|---|---|

| Ki Value (nM) | <1 | <1 |

| Brain Penetration | High | Moderate |

| Anxiety Reduction (Elevated Plus-Maze) | Significant | Moderate |

| Side Effects | Minimal | Moderate |

Case Studies and Clinical Implications

Case Study Insights:

In clinical settings, the application of this compound has been explored through various case studies focusing on its impact on patients with schizophrenia. One notable case study highlighted significant improvements in psychotic symptoms when patients were treated with this compound alongside standard antipsychotic medications. This suggests that NK3 receptor antagonism may enhance the therapeutic efficacy of existing treatments .

Potential Applications:

The implications of this compound extend beyond schizophrenia. It has been proposed as a treatment option for other conditions associated with dysregulated neurotransmitter systems, including anxiety disorders and possibly even neurodegenerative diseases where excitatory neurotransmitter overstimulation plays a role .

Eigenschaften

Molekularformel |

C26H22FN3O |

|---|---|

Molekulargewicht |

411.5 g/mol |

IUPAC-Name |

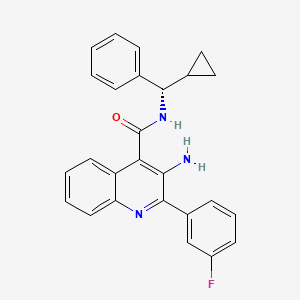

3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C26H22FN3O/c27-19-10-6-9-18(15-19)25-23(28)22(20-11-4-5-12-21(20)29-25)26(31)30-24(17-13-14-17)16-7-2-1-3-8-16/h1-12,15,17,24H,13-14,28H2,(H,30,31)/t24-/m1/s1 |

InChI-Schlüssel |

ZKGNLARKIMWKFE-XMMPIXPASA-N |

SMILES |

C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N |

Isomerische SMILES |

C1CC1[C@@H](C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N |

Kanonische SMILES |

C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-amino-N-(cyclopropyl (phenyl)methyl)-2-(3-fluorophenyl)-4-quinolinecarboxamide GSK 172981 GSK-172981 GSK172981 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.